molecular formula C12H20O B076352 Dodeca-3,6-dienal CAS No. 13553-09-8

Dodeca-3,6-dienal

Cat. No.: B076352
CAS No.: 13553-09-8
M. Wt: 180.29 g/mol
InChI Key: KPYAJCQYTVRFPU-UHFFFAOYSA-N
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Description

Dodeca-3,6-dienal is a high-purity unsaturated aldehyde of significant interest in the fields of chemical ecology and fragrance research. This compound serves as a critical reference standard and analytical tool for the identification and quantification of volatile organic compounds. Its primary research value lies in its role as a semiochemical, particularly as a pheromone or kairomone precursor in insect communication systems. Studies involving this compound can provide insights into insect behavior, pest management strategies, and the complex interactions within ecosystems. Furthermore, it is a valuable intermediate in synthetic organic chemistry for the construction of more complex molecular architectures, including macrolides and other natural products. The mechanism of action for its biological activity often involves binding to specific olfactory or chemosensory receptors in target organisms, triggering a behavioral or physiological response. Researchers utilize this compound in gas chromatography-mass spectrometry (GC-MS) for method development and calibration, in electrophysiological studies such as electroantennography (EAG), and in behavioral bioassays to elucidate its ecological functions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

13553-09-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodeca-3,6-dienal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3

InChI Key

KPYAJCQYTVRFPU-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=O

Canonical SMILES

CCCCCC=CCC=CCC=O

Synonyms

3,6-Dodecadienal, (3Z,6Z)-

Origin of Product

United States

Preparation Methods

Preparation of 3,6-Diynols

The synthesis begins with the coupling of 2-acetylenic bromides and 2-(3-butynyloxy)-tetrahydropyrane. For this compound, the bromide precursor is 1-bromo-2-dodecyne. The reaction proceeds via a Grignard-like mechanism in tetrahydrofuran (THF), catalyzed by cuprous chloride:

2-Acetylenic bromide+2-(3-butynyloxy)-tetrahydropyraneCuCl, THF3,6-diynol-tetrahydropyrane adduct\text{2-Acetylenic bromide} + \text{2-(3-butynyloxy)-tetrahydropyrane} \xrightarrow{\text{CuCl, THF}} \text{3,6-diynol-tetrahydropyrane adduct}

Hydrolysis of the tetrahydropyranyl ether with p-toluenesulfonic acid (TsOH) in methanol yields 3,6-dodecadiynol. Key reaction parameters and yields are summarized below:

ParameterValue
CatalystCuCl (0.02 g per 0.08 mol)
SolventTHF
Temperature40°C for 16 hr
Yield (3,6-diynol)52%

The product is characterized by infrared (IR) spectroscopy, showing peaks at 3250 cm⁻¹ (≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

Hydrogenation to 3Z,6Z-Dienols

The diynol intermediate undergoes partial hydrogenation using a P-2 nickel catalyst to selectively reduce triple bonds to cis double bonds. The catalyst is prepared in situ from nickel acetate and sodium borohydride in methanol, with ethylenediamine as a stabilizer:

3,6-DiynolP-2 Ni, H23Z,6Z-dienol\text{3,6-Diynol} \xrightarrow{\text{P-2 Ni, H}_2} \text{3Z,6Z-dienol}

Reaction conditions and outcomes:

ParameterValue
CatalystP-2 Ni (from Ni(OAc)₂ + NaBH₄)
SolventMethanol
Hydrogen PressureAtmospheric
Yield (3Z,6Z-dienol)52%

Nuclear magnetic resonance (NMR) analysis confirms the cis geometry: δ 5.3 ppm (multiplet, 4H, -CH=CH-CH₂-CH=CH-) and δ 3.5 ppm (triplet, 2H, -CH-CH₂-CH-).

Oxidation to 3Z,6Z-Dienals

The final step involves oxidizing the dienol to the corresponding aldehyde using a chromium trioxide-pyridine complex in dichloromethane:

3Z,6Z-DienolCrO3pyridine3Z,6Z-dienal\text{3Z,6Z-Dienol} \xrightarrow{\text{CrO}_3-\text{pyridine}} \text{3Z,6Z-dienal}

ParameterValue
Oxidizing AgentCrO₃ (6.0 g) + Pyridine (9.5 g)
SolventCH₂Cl₂
Reaction Time15 min at 25°C
Yield (3Z,6Z-dienal)70%

IR spectroscopy reveals a carbonyl stretch at 1700 cm⁻¹ (C=O), while NMR shows a characteristic aldehyde proton at δ 9.7 ppm.

Alternative Methods and Isomer Considerations

While Kajiwara’s method produces the 3Z,6Z isomer, other stereoisomers (e.g., 2-trans-6-cis-dodecadienal) require modified approaches. For example, 2-trans-6-cis-dodecadienal is synthesized via allylic oxidation or isomerization of pre-existing double bonds, though these methods are less commonly reported. Safety assessments note that 2-trans-6-cis-dodecadienal exhibits no genotoxicity in vivo, but its preparation lacks the stereochemical rigor of the 3Z,6Z route.

Analytical Characterization

Critical spectroscopic data for 3Z,6Z-dodecadienal include:

IR (film):

  • 3300 cm⁻¹ (O-H stretch, residual alcohol)

  • 1700 cm⁻¹ (C=O stretch)

  • 730 cm⁻¹ (cis C=C bend)

¹H NMR (CDCl₃):

  • δ 9.7 ppm (1H, s, -CHO)

  • δ 5.3 ppm (4H, m, -CH=CH-)

  • δ 2.8 ppm (2H, t, -CH₂-CH=)

¹³C NMR (CDCl₃):

  • δ 192.1 ppm (C=O)

  • δ 130.4–127.8 ppm (C=C)

Chemical Reactions Analysis

Types of Reactions

Dodeca-3,6-dienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols.

    Substitution: It can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dodeca-3,6-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodeca-3,6-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in insects, triggering behavioral responses such as mating. The exact molecular targets and pathways can vary depending on the species and context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of DDE and Related Compounds

Compound Name Structure Species Primary Function Activity Threshold Secretion Level (per worker)
(3Z,6Z)-Dodeca-3,6-dien-1-ol (DDE) C₁₂H₂₂O; 3Z,6Z diene O. formosanus, A. pakistanicus Recruitment & orientation 1 fg/cm – 10 pg/cm ~1 ng
(3Z)-Dodec-3-en-1-ol (DOE) C₁₂H₂₄O; 3Z monoene O. formosanus Environmental exploration Similar to DDE ~1 ng
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol C₁₂H₂₀O; 3Z,6Z,8E triene Rhinotermitidae, Psammotermes hybostoma Trail and sex pheromone Comparable to DOE 0.01 ng
Neocembrene A C₂₀H₃₂; diterpene Nasutitermes corniger Trail communication Not specified Variable

Behavioral and Ecological Differentiation

  • DDE vs. DOE : While both DDE and DOE are secreted by O. formosanus, DDE dominates during established foraging trails, enabling mass recruitment, whereas DOE is prevalent in early exploration phases . The diene structure of DDE confers stronger receptor affinity, validated by GC-EAD experiments .
  • DDE vs. Dodecatrienol: The trienol (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, used by Rhinotermitidae, shares similar activity thresholds with DOE but is secreted at 100-fold lower quantities . Its triple unsaturation may limit stability, favoring rapid signal decay for ephemeral trails.
  • Multifunctionality: DDE and dodecatrienol exhibit chemical parsimony, serving dual roles (e.g., trail and sex pheromones) in species like A. pakistanicus and P. hybostoma .

Synergistic and Context-Dependent Effects

  • No Synergy: DDE and DOE lack synergistic effects in O. formosanus; instead, their ratio dynamically regulates trail fidelity. High DDE concentrations during food collection induce chaotic worker distribution, preventing over-recruitment .
  • Quantitative Modulation : Workers adjust DDE/DOE ratios based on labor demands (e.g., higher DDE in nest maintenance vs. variable ratios during trail-laying) .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dodeca-3,6-dienal, and how can experimental parameters (e.g., catalysts, solvents) influence yield and purity?

  • Methodological Answer: Synthesis typically involves oxidation of conjugated dienes or cross-coupling reactions. For reproducibility, optimize reaction conditions (e.g., use of palladium catalysts for coupling or controlled oxidation with pyridinium chlorochromate). Monitor reaction progress via GC-MS or HPLC to assess purity and yield . Design experiments with factorial approaches to evaluate parameter interactions (e.g., temperature, solvent polarity) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify double-bond positions (δ 9-10 ppm for aldehydes, coupling constants for diene geometry). IR confirms the aldehyde C=O stretch (~1720 cm1^{-1}). High-resolution MS validates molecular weight. Compare data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are the key stability considerations for this compound under varying storage conditions (temperature, light, oxygen exposure)?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to UV light, elevated temperatures (40–60°C), and oxidative environments. Monitor degradation via TLC or GC-MS. Use inert atmospheres (argon) and antioxidants (BHT) to mitigate oxidation. Document degradation products to infer reaction pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions, and how do electronic/steric factors influence regioselectivity?

  • Methodological Answer: Perform kinetic studies under varying dienophile electronic environments (electron-deficient vs. electron-rich). Use computational modeling (e.g., Gaussian) to map transition states and frontier molecular orbitals. Compare experimental outcomes (NMR, X-ray crystallography) with theoretical predictions to validate mechanistic hypotheses .

Q. How does this compound interact with biological systems (e.g., enzyme inhibition), and what structural analogs could enhance activity or reduce toxicity?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) to screen against target enzymes (e.g., cytochrome P450). Synthesize analogs with modified alkyl chains or substituents. Use in vitro assays (e.g., IC50_{50} measurements) to correlate structure-activity relationships (SAR). Address cytotoxicity via MTT assays .

Q. How can contradictory data on the compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved across studies?

  • Methodological Answer: Apply meta-analysis to identify confounding variables (e.g., purity, measurement techniques). Replicate studies using standardized protocols (ASTM guidelines) and advanced calorimetry (DSC). Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty and identify systematic errors .

Methodological Frameworks for Research Design

FrameworkApplication to this compound ResearchEvidence
PICOT Population : Synthetic intermediates; Intervention : Catalytic oxidation; Comparison : Alternative catalysts (Pd vs. Ru); Outcome : Yield optimization; Time : 24-hour reactions.
FINER Feasible : Lab-scale synthesis; Interesting : Novel diene applications; Novel : Unexplored biological targets; Ethical : Non-toxic handling protocols; Relevant : Material science/medicinal chemistry.

Handling Data Contradictions

  • Triangulation : Cross-validate NMR data with X-ray crystallography and computational models to resolve structural ambiguities .
  • Reproducibility : Document all experimental conditions (e.g., solvent batches, humidity) and share raw data via open-access platforms .
  • Systematic Reviews : Use scoping studies (Arksey & O’Malley framework) to map inconsistencies in thermodynamic or spectroscopic data .

Ethical and Safety Considerations

  • Follow OSHA guidelines for handling aldehydes (e.g., fume hoods, PPE).
  • Validate biological activity studies with independent assays to avoid false positives .

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